Angiotensin III acetate

Vue d'ensemble

Description

Angiotensin III acetate is a peptide hormone derived from angiotensinogen, a precursor protein produced in the liver. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is known for its ability to induce aldosterone secretion and moderate vasoconstriction, making it a significant compound in cardiovascular research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin III acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography (HPLC) purification to ensure the final product meets stringent quality standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

Substitution: Peptide modifications, such as the substitution of amino acid residues, can be performed to study structure-activity relationships.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

Substitution Reactions: Use of specific amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products:

Oxidation Products: Methionine sulfoxide derivatives.

Reduction Products: Reduced peptides with free thiol groups.

Substitution Products: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Pharmacological Applications

1. Cardiovascular Effects

Angiotensin III acetate has been shown to enhance blood pressure and stimulate aldosterone secretion. In clinical studies, infusion of angiotensin III has resulted in increased blood pressure in both healthy individuals and hypertensive patients. Notably, it is as potent as angiotensin II in stimulating aldosterone release, which plays a crucial role in sodium retention and blood volume expansion .

Table 1: Blood Pressure Response to Angiotensin III

| Study | Population | Dosage | Blood Pressure Change |

|---|---|---|---|

| Healthy volunteers | Variable | Increased | |

| Hypertensive patients | Variable | Significant increase |

2. Renal Function and Inflammation

Recent research indicates that this compound may exacerbate renal inflammation. A study demonstrated that angiotensin III increases monocyte chemoattractant protein-1 (MCP-1) production in renal cells via p38 MAPK signaling pathways. This suggests that angiotensin III could play a role in the inflammatory processes associated with kidney diseases .

Table 2: MCP-1 Production in Response to Angiotensin III

| Time Point | MCP-1 Levels (pg/mL) | Statistical Significance |

|---|---|---|

| 0 hours | Baseline | - |

| 48 hours | Increased | p < 0.05 |

| 72 hours | Further increased | p < 0.05 |

3. Neuroendocrine Regulation

Angiotensin III also influences neuroendocrine functions, particularly thirst and vasopressin release when administered centrally. Its role in the central nervous system (CNS) suggests potential therapeutic applications for conditions like heart failure and hypertension where fluid regulation is critical .

Clinical Case Studies

Case Study 1: Hypertensive Response

A clinical trial involving hypertensive patients demonstrated that continuous infusion of angiotensin III led to a significant increase in systolic blood pressure over a controlled period. Patients receiving angiotensin III exhibited improved hemodynamic stability compared to those on placebo .

Case Study 2: Renal Inflammation

In another study focusing on patients with chronic kidney disease, researchers observed elevated levels of MCP-1 correlating with higher doses of this compound administered. This supports the hypothesis that angiotensin III may contribute to renal inflammation, necessitating careful consideration in therapeutic contexts .

Mécanisme D'action

Angiotensin III acetate exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1 receptor). This binding triggers a cascade of intracellular signaling pathways, leading to:

Vasoconstriction: Constriction of blood vessels, increasing blood pressure.

Aldosterone Secretion: Stimulation of aldosterone release from the adrenal cortex, promoting sodium and water retention.

Cellular Signaling: Activation of various kinases and transcription factors involved in cardiovascular regulation.

Comparaison Avec Des Composés Similaires

Angiotensin II: Another peptide in the renin-angiotensin system with stronger vasoconstrictive properties but similar aldosterone-inducing effects.

Angiotensin I: A precursor to angiotensin II and III, with less biological activity.

Angiotensin IV: A peptide with distinct effects on memory and learning, differing from the cardiovascular actions of angiotensin III.

Uniqueness: Angiotensin III acetate is unique in its balance of vasoconstrictive and aldosterone-inducing activities. While it has only 40% of the pressor activity of angiotensin II, it retains full aldosterone-producing capability, making it a valuable compound for studying specific aspects of the renin-angiotensin system .

Activité Biologique

Angiotensin III acetate, a heptapeptide derived from angiotensin II, plays a significant role in the renin-angiotensin system (RAS), influencing various physiological processes such as blood pressure regulation, sodium and water homeostasis, and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiovascular health, and its potential therapeutic implications.

1. Overview of Angiotensin III

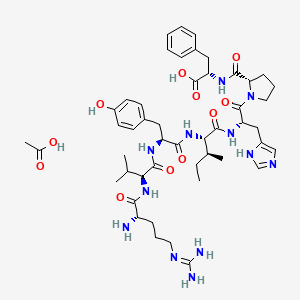

Angiotensin III (Ang III) is produced by the enzymatic cleavage of angiotensin II (Ang II) through the action of aminopeptidase A (APA). It retains approximately 40% of the pressor activity of Ang II but exhibits full aldosterone-producing activity . The structure of Ang III is represented as follows:

- Sequence : Arg-Val-Tyr-Ile-His-Pro-Phe

- Molecular Formula : C48H70N12O11

Ang III exerts its biological effects primarily through two receptor subtypes: AT1 and AT2 receptors.

- AT1 Receptor Activation : Ang III primarily engages with AT1 receptors, leading to vasoconstriction and increased blood pressure. It also promotes sodium retention and stimulates aldosterone secretion from the adrenal cortex .

- AT2 Receptor Activation : Interestingly, Ang III can activate AT2 receptors, which are associated with vasodilation and natriuresis. This dual receptor interaction suggests that Ang III may have both hypertensive and hypotensive effects depending on the receptor subtype activated .

3.1 Blood Pressure Regulation

Research indicates that Ang III has a significant impact on blood pressure regulation. In studies involving normotensive and hypertensive animal models, Ang III administration resulted in marked increases in mean arterial pressure (MAP), demonstrating its potent pressor effects .

| Study | Model | Dose | Effect on MAP |

|---|---|---|---|

| SHR | ICV injection | Significant increase | |

| WKY | ICV injection | Significant increase |

3.2 Sodium and Water Homeostasis

Ang III plays a crucial role in sodium reabsorption within the kidneys. By stimulating aldosterone release, it enhances sodium retention, which can contribute to fluid overload and hypertension in pathological states .

4. Inflammatory Responses

Recent studies have highlighted Ang III's involvement in inflammatory processes. For instance, Ang III has been shown to increase the expression of monocyte chemoattractant protein-1 (MCP-1) in renal cells, which is implicated in renal inflammation and injury .

5.1 ATHOS-3 Study

The ATHOS-3 study investigated the effects of angiotensin II acetate (closely related to Ang III) on patients with vasodilatory shock. Results indicated that angiotensin treatment improved MAP significantly compared to placebo, suggesting potential therapeutic benefits in managing severe hypotension .

5.2 Hypertension Models

In animal models, particularly spontaneously hypertensive rats (SHR), Ang III has been shown to exert more potent pressor responses than Ang II when administered centrally, indicating its critical role in central blood pressure regulation .

6. Conclusion

This compound is a biologically active peptide with significant implications for cardiovascular health and disease management. Its ability to modulate blood pressure through various receptor interactions highlights its potential as a therapeutic target in conditions such as hypertension and heart failure. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Propriétés

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9.C2H4O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;1-2(3)4/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);1H3,(H,3,4)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYUGSNUNZSLJA-BZDVFTEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H70N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-06-9 | |

| Record name | Angiotensin III acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.